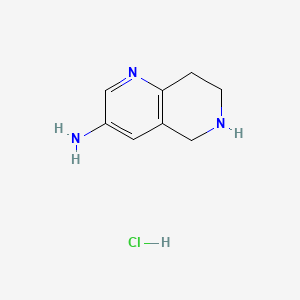

5,6,7,8-四氢-1,6-萘啶-3-胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

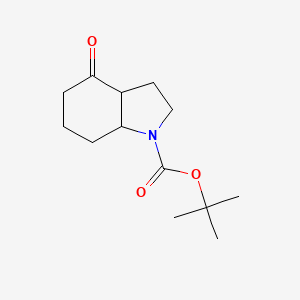

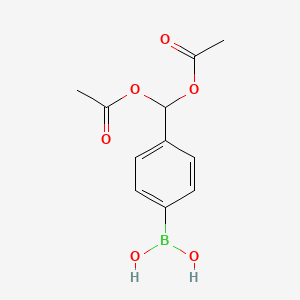

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine hydrochloride is a chemical compound with the molecular formula C8H12ClN3 . It is of significant interest as a new class of HIV-1 replication inhibitors .

Synthesis Analysis

A series of 5,6,7,8-tetrahydro-1,6-naphthyridin-2 (1 H)-one derivatives hydrochloride were obtained using a convenient and mild method from 4-piperidone monohydrate hydrochloride . The syntheses rely on the efficient double Sonogashira reactions of 2,5-dibromopyridine 3 with acetylenic alcohols 4a/4b and protected propargylamines 10a-e followed by Chichibabin cyclizations of 3,3’-pyridine-2,5-diyldipropan-1-amines 9a/9b .

Molecular Structure Analysis

The molecular structure of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine hydrochloride can be represented by the InChI code: 1S/C8H11N3.ClH/c9-7-3-6-4-10-2-1-8(6)11-5-7;/h3,5,10H,1-2,4,9H2;1H . The compound has a molecular weight of 185.65 g/mol .

Chemical Reactions Analysis

The synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine hydrochloride features a newly discovered atom-economical protocol for Heck-type vinylation of chloropyridine using ethylene gas, an unprecedented formation of dihydronaphthyridine directly from 2-vinyl-3-acylpyridine mediated by ammonia .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 185.65 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0 . The exact mass of the compound is 185.0719751 g/mol . The topological polar surface area of the compound is 50.9 Ų .

科学研究应用

反应性和衍生物形成

已经探索了相关化合物(例如 4-氰基-1,3-二氯-7-甲基-5,6,7,8-四氢-2,7-萘啶)与亲核试剂的反应性,揭示了在各种条件下获得单氨基和二氨基取代衍生物的潜力。这种反应性突出了该化合物在合成结构多样的衍生物中的效用,这些衍生物可能在各种科学应用中很有用 (Sirakanyan 等人,2014)。

关键中间体的合成

使用 5,6,7,8-四氢-1,8-萘啶片段,开发了用于生产 αVβ3 整合素拮抗剂的关键中间体的有效合成方法。此类方法对于创建可能作为治疗与整合素功能相关的疾病的潜在疗法的化合物至关重要 (Hartner 等人,2004)。

用于抗结核活性的库合成

5,6,7,8-四氢-1,6-萘啶支架的化学已用于合成化合物库,随后筛选揭示了具有抗结核活性的先导化合物。此应用展示了该化合物在传染病药物发现和开发中的作用 (Zhou 等人,2008)。

结构多样化

已经开发了涉及 5,6,7,8-四氢-1,6-萘啶的多组分合成技术,能够构建复杂且多样的分子结构。此类技术为在各种科学研究领域创造具有潜在应用的新型化合物提供了有价值的工具 (Fayol 和 Zhu,2005)。

安全和危害

属性

IUPAC Name |

5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3.ClH/c9-7-3-6-4-10-2-1-8(6)11-5-7;/h3,5,10H,1-2,4,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXBECPQNAFQBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=CC(=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743930 |

Source

|

| Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine hydrochloride | |

CAS RN |

1353101-01-5 |

Source

|

| Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B566855.png)

![2-[3-(Pyrrolidinocarbonyl)phenyl]benzonitrile](/img/structure/B566870.png)

![6-Chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B566876.png)

![5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B566877.png)

![2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid](/img/structure/B566878.png)